molecular formula C11H10N2O B1388159 2-(2-Methylimidazol-1-yl)benzaldehyde CAS No. 914348-86-0

2-(2-Methylimidazol-1-yl)benzaldehyde

Cat. No.: B1388159
CAS No.: 914348-86-0
M. Wt: 186.21 g/mol
InChI Key: BNOJZJUNSOKVQD-UHFFFAOYSA-N
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Description

2-(2-Methylimidazol-1-yl)benzaldehyde is an organic compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol . It is characterized by the presence of a benzaldehyde group attached to a 2-methylimidazole moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylimidazol-1-yl)benzaldehyde typically involves the reaction of 2-methylimidazole with benzaldehyde under specific conditions. One common method is the condensation reaction, where 2-methylimidazole is reacted with benzaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions similar to those used in laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylimidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens or alkylating agents can be used to introduce new functional groups onto the imidazole ring.

Major Products Formed

    Oxidation: 2-(2-Methylimidazol-1-yl)benzoic acid.

    Reduction: 2-(2-Methylimidazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Methylimidazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, forming complexes that can act as catalysts or inhibitors in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(1-imidazolyl)benzene
  • 4,4′-Bis(1-imidazolyl)biphenyl
  • 1,4-Bis(imidazol-1-ylmethylene)benzene
  • 4,4′-Bis(imidazol-1-yl)diphenyl ether

Uniqueness

2-(2-Methylimidazol-1-yl)benzaldehyde is unique due to the presence of both an aldehyde group and a 2-methylimidazole moiety. This dual functionality allows it to participate in a wide range of chemical reactions and form diverse coordination complexes. Its structural features make it a valuable compound in the synthesis of novel materials and in various research applications .

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-12-6-7-13(9)11-5-3-2-4-10(11)8-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOJZJUNSOKVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654304
Record name 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914348-86-0
Record name 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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